molecular formula C19H14N6O B2718485 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide CAS No. 1355692-88-4

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide

Cat. No.: B2718485
CAS No.: 1355692-88-4
M. Wt: 342.362
InChI Key: HZOAKBJOYIJFQV-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring fused with an indazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring, followed by further functionalization to introduce the indazole moiety. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents like ethanol, dichloromethane, or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups, depending on the reagents used.

Scientific Research Applications

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research and other diseases.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and indazole derivatives, such as:

  • 1-phenyl-3-(4-pyridyl)-1H-pyrazole-4-carboxamide
  • 3-cyano-1-phenyl-1H-pyrazole-4-carboxamide
  • 1H-indazole-3-carboxamide derivatives

Uniqueness

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is unique due to the combination of the pyrazole and indazole rings, along with the presence of both cyano and carboxamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c20-10-17(13-11-21-25(12-13)14-6-2-1-3-7-14)22-19(26)18-15-8-4-5-9-16(15)23-24-18/h1-9,11-12,17H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOAKBJOYIJFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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